Structural Differentiation from the Unsubstituted Thiazolidine‑2,4‑dicarboxylate Core
The target compound differs from dimethyl 1,3‑thiazolane‑2,4‑dicarboxylate (CAS 318233‑97‑5) by the presence of a 3,4‑dichlorophenylureido substituent at the N3‑position, increasing the molecular weight from 205.23 to 393.24 g mol⁻¹ . This modification introduces two hydrogen‑bond donor sites (the urea NH groups), two chlorine atoms capable of halogen‑bond interactions, and a substantial increase in lipophilicity. In thiazolidine ester urease inhibitors, increasing alkyl chain length alters inhibitory potency by an order of magnitude; by analogy, the introduction of a lipophilic dichlorophenyl group is expected to markedly shift target affinity and selectivity relative to the bare core [1].
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW 393.24 g mol⁻¹; 2 H‑bond donors (urea NH); 5 H‑bond acceptors; 2 chlorine atoms |
| Comparator Or Baseline | Dimethyl 1,3‑thiazolane‑2,4‑dicarboxylate (CAS 318233‑97‑5): MW 205.23 g mol⁻¹; 0 H‑bond donors; 5 H‑bond acceptors; 0 chlorine atoms |
| Quantified Difference | MW increase of 188.01 g mol⁻¹ (91.6% larger); gain of 2 H‑bond donors and 2 chlorine atoms |
| Conditions | Structural comparison based on chemical formulas and SMILES; no biological assay data available for the target compound |
Why This Matters
The larger MW and additional H‑bond donors predict significantly different pharmacokinetic and target‑binding profiles, making the unsubstituted core an unsuitable substitute for applications requiring the full pharmacophore.
- [1] Thiazolidine Esters: New Potent Urease Inhibitors. Journal of the Chemical Society of Pakistan, 2012 (Abstract accessed via library.dctabudhabi.ae). View Source
